1,4,7,11,14,17-Hexaoxacycloicosane
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Overview
Description
1,4,7,11,14,17-Hexaoxacycloicosane is a macrocyclic compound with a twenty-membered ring structure. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,11,14,17-Hexaoxacycloicosane can be synthesized through the cyclization of linear polyethers. One common method involves the reaction of ethylene glycol with a suitable dihalide under high-dilution conditions to promote cyclization over polymerization. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1,4,7,11,14,17-Hexaoxacycloicosane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as sodium, potassium, and calcium.
Substitution: Can undergo nucleophilic substitution reactions with suitable electrophiles.
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Complexation: Metal salts (e.g., sodium chloride) in aqueous or organic solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Complexation: Metal-ion complexes.
Substitution: Substituted macrocyclic ethers.
Oxidation: Oxidized derivatives of the macrocycle.
Scientific Research Applications
1,4,7,11,14,17-Hexaoxacycloicosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions and catalysis.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its ability to encapsulate and deliver therapeutic agents.
Industry: Utilized in the development of sensors and separation technologies due to its selective binding properties.
Mechanism of Action
The mechanism of action of 1,4,7,11,14,17-Hexaoxacycloicosane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating their transport or catalytic activity. This complexation is driven by the favorable enthalpic and entropic contributions from the ring structure and the metal ion.
Comparison with Similar Compounds
1,4,7,11,14,17-Hexaoxacycloicosane is unique among macrocyclic compounds due to its specific ring size and oxygen donor atoms. Similar compounds include:
1,4,7,10,13,16-Hexaoxacyclooctadecane: A smaller macrocycle with similar complexation properties but different selectivity.
1,4,7,11,14,17-Hexathiacycloicosane: Contains sulfur atoms instead of oxygen, leading to different binding affinities and reactivity.
1,4,7,10,13,16-Hexaoxacyclododecane: A smaller ring size, resulting in different complexation behavior and applications.
This compound stands out due to its optimal ring size for complexing larger metal ions and its versatility in various scientific and industrial applications.
Properties
CAS No. |
54308-73-5 |
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Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
1,4,7,11,14,17-hexaoxacycloicosane |
InChI |
InChI=1S/C14H28O6/c1-3-15-7-11-19-13-9-17-5-2-6-18-10-14-20-12-8-16-4-1/h1-14H2 |
InChI Key |
VKNYJOBONVRAII-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCCOCCOCCOC1 |
Origin of Product |
United States |
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